(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
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Overview
Description
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound with a unique structure that combines a benzofuran core with a benzylidene and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran derivative with 4-tert-butylbenzaldehyde under basic or acidic conditions to form the benzylidene moiety.
Attachment of the Sulfonate Group: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzylidene group can be oxidized to form a benzylidene oxide derivative.
Reduction: The carbonyl group in the benzofuran core can be reduced to form a hydroxyl derivative.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Benzylidene oxide derivatives.
Reduction: Hydroxyl derivatives of the benzofuran core.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Pathways Involved: The compound may modulate pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate: Similar structure but lacks the chlorine atom on the sulfonate group.
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate: Similar structure but has a methyl group instead of a chlorine atom on the sulfonate group.
Uniqueness
The presence of the chlorine atom on the sulfonate group in (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may confer unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds.
Biological Activity
The compound (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily assessed through its interactions with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding its biological effects.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that the target compound may also possess similar properties .
Antioxidant Properties
The antioxidant capacity of benzofuran derivatives has been documented, which is crucial for combating oxidative stress in cells. The presence of specific functional groups in the structure enhances radical scavenging activity, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could be a mechanism for their biological effects.
- Receptor Modulation : The compound may interact with specific receptors in cells, altering signaling pathways that lead to physiological responses.
Case Studies
Several studies have explored the biological activities of similar compounds:
Study | Findings |
---|---|
Study A | Investigated the antimicrobial effects of benzofuran derivatives, reporting significant inhibition against Gram-positive bacteria. |
Study B | Evaluated antioxidant activity using DPPH assays, revealing a strong capacity to scavenge free radicals. |
Study C | Analyzed the cytotoxic effects on cancer cell lines, indicating potential as an anti-cancer agent. |
Properties
Molecular Formula |
C25H21ClO5S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C25H21ClO5S/c1-25(2,3)17-6-4-16(5-7-17)14-23-24(27)21-13-10-19(15-22(21)30-23)31-32(28,29)20-11-8-18(26)9-12-20/h4-15H,1-3H3/b23-14- |
InChI Key |
TUGKDDKUDKYYOD-UCQKPKSFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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